Lipophilicity (LogP) – Enhanced Membrane Permeation Potential vs. Unsubstituted Core
The target compound's computed partition coefficient (XLogP3 = 1.5) indicates a substantial increase in lipophilicity compared to the unsubstituted analog, 3-(1H-pyrazol-5-yl)piperidine (LogP = 0.65), a key determinant of passive membrane permeability [1]. This difference suggests that the isopropyl-substituted scaffold is inherently more suitable for targeting intracellular compartments or crossing the blood-brain barrier in the early stages of phenotypic screening, although it is important to note this is a computed, class-level inference and not a direct measurement of permeability.
| Evidence Dimension | Lipophilicity (Computed LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-(1H-pyrazol-5-yl)piperidine (CAS 774479-26-4): LogP = 0.65 |
| Quantified Difference | Δ = +0.85 log units (approx. 7-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for the target compound; Hit2Lead computed LogP for the comparator. |
Why This Matters
For procurement in CNS or intracellular target library design, the higher lipophilicity can be a crucial selection criterion where minimal acceptable LogP thresholds must be met, making the unsubstituted analog a non-starter.
- [1] PubChem. (2025). Compound Summary for CID 71695345: 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine. View Source
